molecular formula C10H21NO B13239656 N-(2-methoxyethyl)-2-methylcyclohexan-1-amine

N-(2-methoxyethyl)-2-methylcyclohexan-1-amine

Cat. No.: B13239656
M. Wt: 171.28 g/mol
InChI Key: GMXUENGSVUNEKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Methoxyethyl)-2-methylcyclohexan-1-amine (CAS 1019550-81-2) is a synthetic organic compound with a molecular formula of C 10 H 21 NO and a molecular weight of 171.28 g/mol . This amine features a cyclohexane ring substituted with a methyl group and an N-(2-methoxyethyl) functional group, a structure that suggests potential utility in medicinal chemistry and drug discovery research. As a building block in organic synthesis, this compound can be used in the development of more complex molecules. Its structure is analogous to other N-(2-methoxyethyl) cyclohexylamine derivatives investigated in pharmaceutical research, for example, in the development of inhibitors targeting specific signaling pathways . Researchers can employ this amine in the exploration of structure-activity relationships (SAR), particularly in modulating the physicochemical properties of lead compounds. The 2-methoxyethyl side chain can influence solubility and hydrogen bonding capacity, while the methylated cyclohexane ring contributes to steric and conformational properties. The synthesis and study of such compounds are often enabled by advanced chemical methods, including solid-phase synthesis and chemoselective ligation techniques . This product is provided for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle all chemicals with appropriate safety precautions in a laboratory setting.

Properties

Molecular Formula

C10H21NO

Molecular Weight

171.28 g/mol

IUPAC Name

N-(2-methoxyethyl)-2-methylcyclohexan-1-amine

InChI

InChI=1S/C10H21NO/c1-9-5-3-4-6-10(9)11-7-8-12-2/h9-11H,3-8H2,1-2H3

InChI Key

GMXUENGSVUNEKB-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCC1NCCOC

Origin of Product

United States

Preparation Methods

Synthesis of 2-Methoxyethylamine Intermediate

A critical precursor in the synthesis is 2-methoxyethylamine , which can be prepared by the following method:

  • Patent CN103936599A describes a preparation involving benzyl imine intermediates and acid/base treatments to obtain 2-methoxyethylamine hydrochloride, followed by azeotropic dehydration and base treatment to yield free 2-methoxyethylamine.
  • The process involves:
    • Formation of N-benzyl thiazolinyl-2-methoxyethyl amine intermediate
    • Acid solution addition to deprotect and form hydrochloride salt
    • Azeotropic dehydration at 80–145 °C for 10–18 hours to remove water
    • Organic solvent dissolution and alkali treatment to free the amine
    • Final distillation to isolate 2-methoxyethylamine at 82–85 °C cut
  • This method ensures high purity and yield of 2-methoxyethylamine, essential for subsequent alkylation steps.

Alkylation of 2-Methylcyclohexan-1-amine with 2-Methoxyethylamine Derivative

The target compound can be synthesized by N-alkylation of 2-methylcyclohexan-1-amine with a suitable 2-methoxyethyl electrophile or via reductive amination:

  • Reductive amination approach:
    • React 2-methylcyclohexanone with 2-methoxyethylamine under reductive amination conditions (e.g., NaBH3CN or catalytic hydrogenation) to form N-(2-methoxyethyl)-2-methylcyclohexan-1-amine.
    • This method provides direct formation of the secondary amine with high selectivity.
  • Direct alkylation approach:
    • React 2-methylcyclohexan-1-amine with 2-methoxyethyl halide (e.g., 2-methoxyethyl chloride or bromide) under basic conditions to substitute the amine nitrogen.
    • Careful control of stoichiometry and reaction conditions is necessary to avoid over-alkylation or quaternization.

Synthetic Routes Involving Cyclohexan-1-amine Derivatives

  • Literature on related cyclohexylamine derivatives shows that chiral amines with methoxy substituents can be prepared via metalation-alkylation sequences of aldimines derived from chiral alkoxy amines.
  • These methods allow asymmetric synthesis of substituted cyclohexanamines, potentially applicable to 2-methylcyclohexan-1-amine derivatives with 2-methoxyethyl substituents.

Summary Table of Preparation Methods

Step Method Description Key Reagents/Conditions Yield & Notes
1 Preparation of 2-methoxyethylamine Benzyl imine intermediate, acid/base deprotection, azeotropic dehydration High purity; distillation at 82–85 °C cut
2 Reductive amination of 2-methylcyclohexanone with 2-methoxyethylamine NaBH3CN or catalytic hydrogenation Selective N-substitution; mild conditions
3 Direct N-alkylation of 2-methylcyclohexan-1-amine with 2-methoxyethyl halide 2-methoxyethyl chloride/bromide, base (e.g., K2CO3) Requires control to avoid over-alkylation
4 Catalytic N-alkylation using methanol or alcohols under Ru-catalysis (DPEPhos)RuCl2PPh3 catalyst, weak base, borrowing hydrogen Green method; adaptable to 2-methoxyethyl groups
5 Asymmetric synthesis via metalation-alkylation of chiral alkoxy amines Metal bases (LiTMP), alkyl halides, THF solvent, low temperature Enables stereoselective synthesis; yields up to 58% ee

Research and Practical Considerations

  • The preparation of 2-methoxyethylamine is well-documented and critical for the synthesis of the target compound. The method in patent CN103936599A provides a scalable and efficient route with detailed reaction parameters.
  • Reductive amination is preferred for direct and selective N-substitution on cyclohexanones, avoiding side reactions common in direct alkylation.
  • Catalytic N-alkylation methods using alcohols as alkylating agents represent an emerging green chemistry approach, potentially reducing hazardous reagents and waste.
  • Asymmetric synthesis techniques may be employed if enantiomerically enriched this compound is desired, though this requires specialized chiral amine intermediates and metalation conditions.
  • Purification typically involves distillation or recrystallization depending on the physical properties of intermediates and final products.

Chemical Reactions Analysis

Types of Reactions: N-(2-methoxyethyl)-2-methylcyclohexan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: The methoxyethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(2-methoxyethyl)-2-methylcyclohexan-1-amine has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological systems.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)-2-methylcyclohexan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

  • The methoxyethyl group in the target compound likely reduces logP compared to alkyl-substituted analogs (e.g., N-methyl-2-(2-methylbutyl)cyclohexan-1-amine), improving aqueous solubility .

Stability and Reactivity

  • The methoxyethyl group may confer resistance to oxidative degradation compared to alkylamines.
  • Chlorinated analogs () are prone to nucleophilic substitution, whereas the target compound’s ether linkage offers greater stability under basic conditions.

Biological Activity

N-(2-methoxyethyl)-2-methylcyclohexan-1-amine is an organic compound that has garnered interest due to its potential biological activities attributed to its amine functionality. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a cyclohexane ring substituted with a methyl group and a methoxyethyl amine group. The presence of the amine group facilitates hydrogen bonding and ionic interactions, which are crucial for biological activity. The unique structural arrangement enhances solubility and bioavailability, making it a candidate for pharmacological studies.

Synthesis

The synthesis of this compound typically involves the reaction between 2-methylcyclohexanone and 2-methoxyethylamine under mild conditions, often using a catalyst to improve yield and selectivity. This method is efficient for producing the compound in laboratory settings.

Research indicates that this compound may interact with various biological targets, including enzymes and receptors. The amine functionality allows for significant interactions within biological systems, potentially influencing metabolic pathways. Preliminary studies suggest that compounds with similar structures exhibit various pharmacological properties, which could be explored further for therapeutic applications.

Interaction Studies

Interaction studies have focused on the binding affinity of this compound to different biological targets. These studies are essential for understanding how the compound's structural features influence its biological activity. The methoxyethyl group enhances membrane permeability, facilitating cellular uptake and influencing biological responses.

Data Table: Comparison of Biological Activities

Compound NameBiological ActivityMechanism of Action
This compoundPotential antimicrobial propertiesInteraction with bacterial enzymes
Related Compounds (e.g., N-(2-ethoxyethyl)-4-methylcyclohexan-1-amine)Antibacterial effects against various strainsEnzyme inhibition and receptor binding

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.